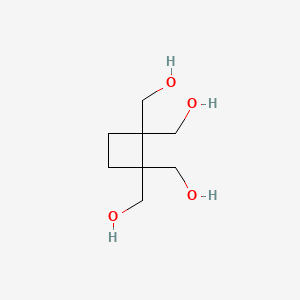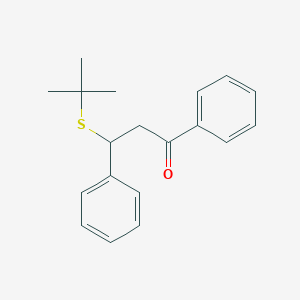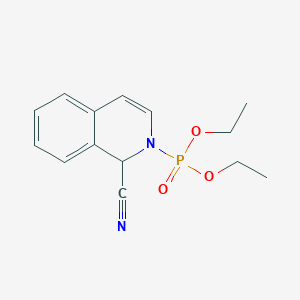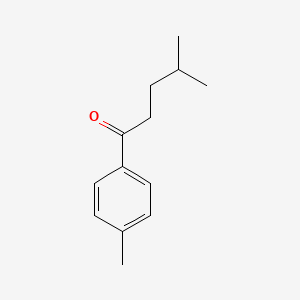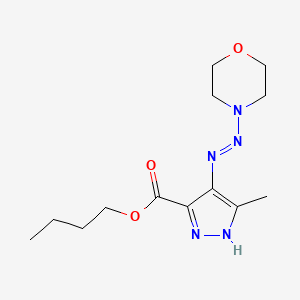
1,1'-Dimethyl-4,4'-bipyridin-1-ium diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. The presence of methyl groups and the diacetate form enhances its reactivity and solubility, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate can be synthesized through several methods. One common approach involves the methylation of 4,4’-bipyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with acetic acid to form the diacetate salt.
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate often involves large-scale methylation processes followed by purification steps to ensure high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Dimethyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds depending on the nucleophile used.
科学研究应用
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can disrupt microbial cell membranes, leading to cell death. Its role in drug delivery involves encapsulating therapeutic agents and releasing them at targeted sites.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: The parent compound without methyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: A similar compound with chloride ions instead of acetate.
2,2’-Bipyridine: An isomer with nitrogen atoms in different positions.
Uniqueness
1,1’-Dimethyl-4,4’-bipyridin-1-ium diacetate is unique due to its enhanced solubility and reactivity compared to its parent compound and other derivatives. The presence of methyl groups and acetate ions provides distinct chemical properties, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
24476-52-6 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diacetate |
InChI |
InChI=1S/C12H14N2.2C2H4O2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-2(3)4/h3-10H,1-2H3;2*1H3,(H,3,4)/q+2;;/p-2 |
InChI 键 |
ZABJDFCSWZWZGH-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



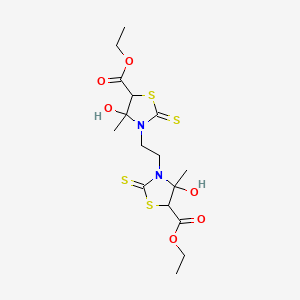

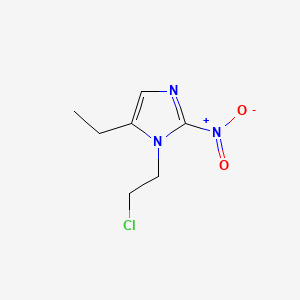
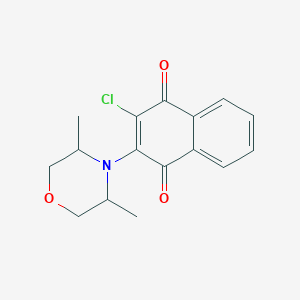
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)

![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

